7-Acetyl-5-chloroindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Acetyl-5-chloroindolin-2-one is a chemical compound belonging to the indolin-2-one family. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the acetyl and chloro groups in the compound’s structure enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetyl-5-chloroindolin-2-one typically involves the reaction of 5-chloroindolin-2-one with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified using recrystallization techniques .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 7-Acetyl-5-chloroindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indolin-2-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 7-Acetyl-5-chloroindolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
5-Chloroindolin-2-one: Lacks the acetyl group, resulting in different reactivity and biological activity.
7-Acetylindolin-2-one: Lacks the chloro group, affecting its chemical properties and applications.
Indolin-2-one: The parent compound, which serves as the backbone for various derivatives.
Uniqueness: 7-Acetyl-5-chloroindolin-2-one is unique due to the presence of both acetyl and chloro groups, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H8ClNO2 |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
7-acetyl-5-chloro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H8ClNO2/c1-5(13)8-4-7(11)2-6-3-9(14)12-10(6)8/h2,4H,3H2,1H3,(H,12,14) |
InChI Key |
TUIMVOWMVHMHEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC2=C1NC(=O)C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.